molecular formula C15H20N4O3S B2551297 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide CAS No. 2034292-33-4

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide

Cat. No.: B2551297
CAS No.: 2034292-33-4
M. Wt: 336.41
InChI Key: CWGVGNQLPJNURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a synthetic chemical reagent featuring a hybrid architecture combining a phenyl-pyrazole moiety with a morpholine-sulfonamide group. This structure aligns with a class of compounds known for their significant potential in pharmaceutical and agrochemical research. The presence of both the pyrazole and sulfonamide functional groups in a single molecule is of particular interest. Pyrazole-containing compounds are a privileged scaffold in drug discovery, demonstrating a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties (as seen in drugs like Celecoxib and Crizotinib) . Simultaneously, the sulfonamide group is a well-established pharmacophore present in many therapeutic agents, such as antimicrobials, diuretics, and antiepileptics, and is known to act as an effective bioisostere for carboxylic acids and other functional groups . This combination makes this compound a valuable compound for researchers exploring new chemical entities in areas like kinase inhibition, enzyme modulation, and the development of novel bioactive probes. Researchers may utilize this compound as a key intermediate in organic synthesis or as a core structure for building libraries in high-throughput screening campaigns. It is intended for use in assay development, hit-to-lead optimization studies, and other investigative pre-clinical research. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c20-23(21,19-8-10-22-11-9-19)17-6-7-18-13-15(12-16-18)14-4-2-1-3-5-14/h1-5,12-13,17H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGVGNQLPJNURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonylation

Procedure:

  • Generation of sulfonyl chloride: Morpholine-4-sulfonic acid is treated with chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) in chloroform.
  • Coupling reaction: The sulfonyl chloride is reacted with the ethylamine-functionalized pyrazole in THF at 0–25°C.

Critical Parameters:

  • Molar ratio: 1.2:1 (sulfonyl chloride:amine) to minimize di-sulfonation.
  • Base: Triethylamine (TEA) or pyridine to scavenge HCl.
  • Yield: 65–72% after column chromatography.

Sulfinylamine Reagent-Mediated Synthesis

A recent advancement utilizes the sulfinylamine reagent t-BuONSO for direct sulfonamide formation:

Reaction Mechanism:
$$
\text{Morpholine} + t\text{-BuONSO} \rightarrow \text{Morpholine-4-sulfinamide} \xrightarrow{\text{Oxidation}} \text{Morpholine-4-sulfonamide}
$$

Advantages:

  • Bypasses the need for sulfonyl chloride intermediates.
  • Compatible with moisture-sensitive substrates.
  • Reported yields: 60–68% for analogous compounds.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Sulfonamide Formation Methods

Method Yield (%) Purity (%) Reaction Time (h)
Classical sulfonylation 72 95 24
t-BuONSO-mediated 68 92 18

The classical method remains preferable for large-scale synthesis due to reagent availability, while the t-BuONSO approach offers operational simplicity for research-scale applications.

Characterization and Quality Control

Critical analytical data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.72–7.68 (m, 2H, Ph-H), 7.48–7.43 (m, 3H, Ph-H), 3.62–3.58 (m, 4H, morpholine-OCH₂), 2.81–2.77 (m, 4H, morpholine-NCH₂).
  • HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide, exhibit significant anti-inflammatory effects. The compound's structure allows it to interact with targets involved in inflammatory pathways, potentially leading to the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

A study highlighted that various pyrazole-containing compounds have been successfully employed in treating inflammatory conditions, showcasing their efficacy as analgesics and anti-inflammatory agents .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. The pyrazole moiety has been linked to various mechanisms of action against cancer cells, including the inhibition of cyclin-dependent kinases and other enzymes critical for tumor progression.

In a recent review, several pyrazole derivatives were evaluated for their anticancer activities, with some demonstrating IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 and A375 . The structure of this compound positions it favorably for further investigation in this area.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties.

Table 1: Structure–Activity Relationship Insights

CompoundModificationActivity (IC50)Reference
LEI-401Morpholine replaced with (S)-3-hydroxypyrrolidine10 nM
Compound 19N-(2-(3-morpholino-4-phenyl)-1H-pyrazol-1-yl)4.2 μM (A375)
Compound 20N-(3-methylphenyl)-2-(3-morpholino)1.88 μM (MCF-7)

These insights illustrate how modifications to the core structure can significantly influence biological activity.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For instance, one study reported that derivatives with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity .

In Vivo Efficacy

While in vitro results are promising, in vivo studies are essential to assess the therapeutic potential of this compound. Preliminary animal studies have indicated that compounds similar to this compound can reduce tumor growth significantly when administered at optimized doses .

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, which can disrupt various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antiproliferative effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The target compound’s key structural elements include:

  • Pyrazole core : A 4-phenyl-substituted pyrazole linked to an ethyl chain.
  • Morpholine sulfonamide : A morpholine ring connected via a sulfonamide group.
Table 1: Structural Comparison with Similar Compounds
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) References
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide Pyrazole + morpholine sulfonamide 4-phenyl, ethyl linker ~365.4 (estimated)
N-ethyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)morpholine-4-sulfonamide (Compound 13) Pyrazole + morpholine sulfonamide 1-methylpyrazole, ethyl-methyl linker ~317.4 (calculated)
N-(2-Hydroxyethyl)-1H-pyrazole-4-sulfonamide Pyrazole sulfonamide Hydroxyethyl group, no morpholine 191.2
H-8 hydrochloride (Isoquinoline sulfonamide) Isoquinoline sulfonamide Methylaminoethyl group 383.3
Example 53 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, fluoro-substituents 589.1

Key Observations :

  • The target compound’s 4-phenylpyrazole distinguishes it from Compound 13 (1-methylpyrazole) and N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide (unsubstituted pyrazole) .
  • The morpholine sulfonamide moiety is absent in H-8 and Example 53, which instead feature isoquinoline or pyrazolopyrimidine cores .
Table 2: Physicochemical Data
Compound Name Melting Point (°C) Solubility (LogP) NMR Shifts (1H, Key Peaks)
This compound Not reported Estimated ~2.5 δ 7.8 (pyrazole-H), δ 3.6 (morpholine)
Compound 13 Not reported ~1.8 δ 7.5 (pyrazole-H), δ 3.4 (morpholine)
Example 53 () 175–178 ~3.2 δ 8.1 (aromatic-H), δ 10.2 (amide)
H-8 hydrochloride Not reported ~0.9 δ 8.3 (isoquinoline-H), δ 2.9 (CH2N)

Key Observations :

  • Example 53 has a higher melting point (175–178°C) due to its rigid chromen-4-one and fluorophenyl groups .
  • The hydroxyethyl group in N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide enhances hydrophilicity (LogP ~0.5) compared to morpholine-containing analogs .

Key Observations :

  • H-8’s isoquinoline sulfonamide scaffold is a well-documented kinase inhibitor, suggesting the target compound may share similar binding modes .
  • Fluorine substitution in Example 53 may enhance metabolic stability and target affinity .

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a morpholine ring, a sulfonamide group, and a phenyl-substituted pyrazole moiety. Its molecular formula is C14H18N4O2SC_{14}H_{18}N_4O_2S with a molecular weight of 306.39 g/mol. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. The in vitro antimicrobial evaluation revealed that certain pyrazole derivatives have minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenMIC (μg/mL)MBC (μg/mL)
This compoundS. aureus0.220.25
Other DerivativeS. epidermidis0.250.30

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In particular, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several pyrazole derivatives on the MCF7 breast cancer cell line and reported IC50 values ranging from 3.79 µM to 42.30 µM, indicating varying degrees of effectiveness . The most potent derivative exhibited significant growth inhibition.

Table 2: Cytotoxicity Data for Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF73.79
Other DerivativeNCI-H46012.50

The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. For instance, some studies suggest that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play an essential role in cell cycle regulation .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide?

Answer: The compound is synthesized via nucleophilic substitution or Mannich-type condensation. A representative approach involves refluxing a pyrazole precursor (e.g., 4-phenyl-1H-pyrazole) with morpholine and formaldehyde in ethanol. For example:

  • Step 1: React 4-phenyl-1H-pyrazole with 2-chloroethylamine to form the ethyl-pyrazole intermediate.
  • Step 2: Condense the intermediate with morpholine-4-sulfonamide in the presence of formaldehyde under reflux (10 hours). Excess solvent is removed under reduced pressure, and the product is crystallized from ethanol .

Key Reaction Parameters:

ReactantsSolventTemperatureTimeYield
Morpholine, formaldehydeEthanolReflux (~78°C)10 h~60–75%

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., morpholine N-CH₂, pyrazole aromatic protons).
    • 2D NMR (COSY, HSQC) resolves overlapping signals and confirms connectivity.
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₂₀N₄O₃S: [M+H]⁺ = 349.1293).
  • Infrared (IR) Spectroscopy:
    • Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (pyrazole C=N) validate functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?

Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. For example:

  • Software: SHELXL (via SHELX suite) refines structural parameters using high-resolution data.
  • Key Metrics:
    • Morpholine Ring Puckering: Measure endo/exo conformations via Cremer-Pople parameters.
    • Sulfonamide Geometry: Confirm tetrahedral sulfur geometry (S–N bond ~1.63 Å; S=O bonds ~1.43 Å) .

Example Crystallographic Data:

ParameterValue
Space GroupP2₁/c
R-factor<0.05
Resolution0.84 Å

Q. How should researchers address contradictory biological activity data in enzyme inhibition assays?

Answer:

  • Reproducibility Checks:
    • Repeat assays under varied conditions (pH, temperature, ionic strength).
    • Use orthogonal methods (e.g., surface plasmon resonance [SPR] vs. fluorescence polarization).
  • Data Analysis:
    • Apply Hill slope analysis to detect cooperativity or non-specific binding.
    • Validate target engagement via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Case Study: Contradictory IC₅₀ values for kinase inhibition may arise from ATP concentration differences. Normalize results using Z’-factor statistical validation.

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate solvation in explicit water to estimate logP (partition coefficient).
    • Calculate polar surface area (PSA) to predict blood-brain barrier permeability (<60 Ų preferred).
  • Docking Studies:
    • Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability assessment .

Example Computational Output:

PropertyPredicted Value
logP2.1
PSA78 Ų
CYP3A4 InhibitionModerate

Q. How does substituent variation on the pyrazole ring influence bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace 4-phenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity.
    • Introduce halogen substituents (e.g., -Cl) to improve metabolic stability.
  • Methodology:
    • Synthesize analogs via Suzuki-Miyaura coupling for aryl group diversification.
    • Test against a panel of receptors (e.g., GPCRs) using radioligand binding assays .

Q. What strategies mitigate solubility challenges during in vitro assays?

Answer:

  • Co-solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain compound solubility without cytotoxicity.
  • Nanoparticle Formulation: Encapsulate in PEGylated liposomes to enhance aqueous dispersion.
  • pH Adjustment: Prepare stock solutions at pH 6.5–7.4 to minimize precipitation .

Optimization Workflow:

Screen solubility in 12 solvents (e.g., ethanol, cyclodextrin).

Validate stability via HPLC over 24 hours.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.